molecular formula C7H9FN2O B2874612 (3-Fluoro-4-methoxyphenyl)hydrazine CAS No. 339264-51-6

(3-Fluoro-4-methoxyphenyl)hydrazine

Cat. No. B2874612
CAS RN: 339264-51-6
M. Wt: 156.16
InChI Key: XIQYMYMQKMEVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Fluoro-4-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 339264-51-6 . It has a molecular weight of 156.16 and its IUPAC name is 1-(3-fluoro-4-methoxyphenyl)hydrazine . The compound is a little viscous brownish-red solid .


Molecular Structure Analysis

The linear formula of “(3-Fluoro-4-methoxyphenyl)hydrazine” is C7H9FN2O . The InChI code is 1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 .


Physical And Chemical Properties Analysis

“(3-Fluoro-4-methoxyphenyl)hydrazine” is a little viscous brownish-red solid . It should be stored at a temperature of 0-5°C .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

Hydrazine, due to its extensive industrial use and associated health risks, has necessitated the development of sensitive detection methods. Studies have focused on synthesizing fluorescent probes capable of detecting hydrazine in biological and environmental samples. For example, the use of dicyanoisophorone as a fluorescent group and a 4-bromobutyryl moiety as a recognition site has led to the development of probes that can sense hydrazine through intramolecular charge transfer pathways. These probes have shown low cytotoxicity, high cell permeability, and significant potential for quantitative determination in environmental water systems and fluorescence imaging in biological samples (Meiqing Zhu et al., 2019).

Synthesis of Fluorinated Heterocyclic Compounds

(3-Fluoro-4-methoxyphenyl)hydrazine serves as a key ingredient in the synthesis of a wide range of fluorinated heterocyclic compounds, highlighting its importance in the development of pharmaceuticals and agrochemicals. For instance, the ester of 2-fluoro-3-methoxyacrylic acid and its acyl chloride variant have been utilized to synthesize fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This demonstrates the compound's versatility in contributing to the creation of valuable fluorinated heterocycles (G. Shi et al., 1996).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of (3-Fluoro-4-methoxyphenyl)hydrazine has led to the synthesis of compounds with significant antibacterial and antifungal activities. Such studies are crucial for the development of new drugs and treatments for infections. For example, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds showing promising results against various bacterial and fungal strains (M. Ahsan et al., 2016).

Environmental and Biological Monitoring

The development of novel probes for hydrazine detection is also aimed at monitoring its presence in the environment and living organisms due to its toxicity. For instance, fluorescent probes based on (3-Fluoro-4-methoxyphenyl)hydrazine derivatives have been used for sensitive detection and imaging of hydrazine in living cells, offering tools for environmental protection and biotoxic evaluation (Bin Liu et al., 2014).

Safety And Hazards

“(3-Fluoro-4-methoxyphenyl)hydrazine” is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These correspond to the following hazards: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQYMYMQKMEVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)hydrazine

Synthesis routes and methods

Procedure details

3-Fluoro-4-methoxyaniline (1, R=H, R2=CH3, R3=F) (95 g, 0.67 mol) was added to concentrated hydrochloric acid (250 mL), the suspension was stirred at ambient temperature for 18 hours, then it was cooled to 0° C. and a solution of sodium nitrite (53.7 g, 0.78 mol) in water (200 mL) was added dropwise at 0-5° C. When the addition was complete, the resulting solution was stirred at 0° C. for 1 hour then it was added dropwise at 0-5° C. to a stirred solution of tin (11) chloride dihydrate (638.9 g, 2.83 mol) in concentrated hydrochloric acid (500 mL). The mixture was allowed to warm to ambient temperature then it was stored at 4° C. for 18 hours. The resulting precipitate was collected by filtration, washed with water (400 ml), and ether (1000 mL) and dried in vacuo. The solid hydrochloride salt was basified by addition to 10% aqueous sodium hydroxide solution (800 mL), the free base was extracted into ether (2×400 mL), and the combined extracts were dried (MgSO4) and the solvent removed in vacuo to give (3-fluoro-4methoxyphenyl)hydrazine (2, R1=H, R3=CH2, R3=F) (51.9 g, 50%) as a yellow solid, mp 46-50° C.; 1HNMR (CDCl3/250 MHz): 1.5 (s, 1H, NH—NH2), 3.85 (s, 3H, OCH3), 5.0 (s, 2H, NH—NH2), 6.44 (m, 1H, phenyl 6-H), 6.60 (dd, 1H, phenyl 5-H), 6.79 (t, 1H, phenyl 2-H).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
638.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.